molecular formula C12H10N3+ B090863 4-Anilinobenzenediazonium CAS No. 16072-57-4

4-Anilinobenzenediazonium

Cat. No. B090863
CAS RN: 16072-57-4
M. Wt: 196.23 g/mol
InChI Key: BIHDOXAXFMXYDF-UHFFFAOYSA-N
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Description

4-Anilinobenzenediazonium is a chemical compound with the molecular formula C12H10N3 . It is a type of diazonium compound, which are known for their importance in the field of organic chemistry .


Synthesis Analysis

The synthesis of 4-Anilinobenzenediazonium or similar compounds often involves nucleophilic substitution reactions . For instance, the fluorine atom in 4-fluorobenzaldehyde can be substituted with amines under convection heating and microwave irradiation . The reactions of 4-morpholinyl- and 4-piperidinylbenzaldehyde with hydrazides of isonicotinic and salicylic acids afford the corresponding hydrazones .


Molecular Structure Analysis

The molecular structure of 4-Anilinobenzenediazonium is characterized by a molecular formula of C12H10N3 . The average mass of the molecule is 196.227 Da, and the monoisotopic mass is 196.086929 Da .

Scientific Research Applications

  • Bioelectrochemical Systems : A study demonstrated the use of a bioelectrochemical system to enhance the reduction of 4-chloronitrobenzene (4-CNB) to 4-chloroaniline (4-CAN), which could be further dechlorinated to form aniline. This process shows promise for pollutant reduction and improved transformation efficiency in environmental applications (Guo et al., 2015).

  • Spectroscopic Studies : A quantum mechanical and spectroscopic study of 4-[(4-aminobenzene) sulfonyl] aniline was conducted to understand its vibrational spectra, electronic properties, and molecular structure. Such studies are crucial for the development of materials with specific optical and electronic properties (Muthu & Maheswari, 2012).

  • Molecular Magnetism : Research into single molecule magnets based on lanthanide ions included the use of various ligands and assembly strategies, indicating potential applications in data storage and quantum computing (Sessoli & Powell, 2009).

  • Chemical Synthesis and NMR Studies : The synthesis and characterization of 2-alkyl-1,2,3,4-benzotetrazinium salts, which are related to benzenediazonium salts, were explored. These compounds are important in organic synthesis and their NMR studies provide insights into their structure and reactivity (Lipilin et al., 2002).

  • Polymer Science : The study of 4-(phenyldiazenyl)aniline in a polyvinyl alcohol (PVA) matrix revealed insights into its polarization, excited states, and thermal and electrical conductivity properties. Such studies are important for the development of advanced materials in electronics and optics (Shahab et al., 2017).

  • Surface Chemistry : Research on the electrochemical reduction of bromo and nitro azobenzene layers bound to silicon surfaces, including 4-nitrobenzenediazonium (4-NBD), has implications for the development of sensor platforms and other electronic applications (Ullien et al., 2014).

  • Wastewater Treatment : A study focused on the electrochemical degradation of aniline and 4-chloroaniline in wastewater treatment using a specific cathode, highlighting the importance of such compounds in environmental remediation (Brillas et al., 1995).

  • Catalysis in Polymerization : The use of (anilidomethyl)pyridine titanium(IV) and zirconium(IV) as catalyst precursors for the polymerization of 1,3-butadiene was investigated, showing the potential of such systems in industrial polymer production (Annunziata et al., 2011).

properties

IUPAC Name

4-anilinobenzenediazonium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N3/c13-15-12-8-6-11(7-9-12)14-10-4-2-1-3-5-10/h1-9,14H/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIHDOXAXFMXYDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)[N+]#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Anilinobenzenediazonium

CAS RN

16072-57-4
Record name 4-(Phenylamino)benzenediazonium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16072-57-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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